molecular formula C23H30N4O3S B2408320 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate CAS No. 898344-55-3

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate

Cat. No.: B2408320
CAS No.: 898344-55-3
M. Wt: 442.58
InChI Key: WRSLWJOBTJUQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme . The 1,2,3-triazole ring in the compound is believed to contribute to this binding . This binding inhibits the activity of the enzymes, preventing them from breaking down acetylcholine.

Pharmacokinetics

The compound’s molecular weight of444.55 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-4-15-9-11-16(12-10-15)19(26-13-7-8-17(14-26)22(29)30-6-3)20-21(28)27-23(31-20)24-18(5-2)25-27/h9-12,17,19,28H,4-8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSLWJOBTJUQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCCC(C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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